

An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Iodoacetamido)-PROXYL

Cat. No.: B014228

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(2-Iodoacetamido)-PROXYL**, a key reagent in molecular biology and biophysics. Its primary application is as a spin label for Site-Directed Spin Labeling (SDSL) studies, offering profound insights into the structure, dynamics, and interactions of biomolecules.

Core Properties and Specifications

3-(2-Iodoacetamido)-PROXYL, with the CAS number 27048-01-7, is a stable nitroxide radical. [1][2][3] Its utility in research is underscored by its specific reactivity and the stability of the incorporated radical, which is essential for Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Physicochemical Data

The quantitative properties of **3-(2-Iodoacetamido)-PROXYL** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	27048-01-7	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₈ IN ₂ O ₂	[1] [2] [3]
Molecular Weight	325.17 g/mol	[1] [2] [3]
Appearance	Off-white to yellow powder/solid	[1] [4]
Melting Point	162 - 164 °C	[1] [2]
Purity	≥ 95%	[1]
Solubility	Soluble in organic solvents like ethanol and DMSO; limited solubility in water.	
Storage Conditions	2 - 8 °C, protect from light.	[1] [2]
MDL Number	MFCD00010161	[1] [2]
PubChem ID	4339884	[1]

Key Applications in Research and Development

3-(2-Iodoacetamido)-PROXYL is a versatile tool with broad applications in several scientific domains:

- Biochemical and Biophysical Research: It serves as a spin label in EPR spectroscopy to elucidate protein dynamics, conformational changes, and molecular interactions.[\[1\]](#) This is particularly valuable for studying protein folding, membrane dynamics, and enzyme kinetics.[\[1\]](#)
- Drug Development: The compound is instrumental in understanding drug-receptor interactions. By labeling proteins, researchers can monitor structural changes upon drug binding, which aids in optimizing drug efficacy.[\[1\]](#)
- Cell Biology: It is employed to investigate cellular processes, including membrane fluidity and the localization of proteins within the cellular environment.[\[1\]](#)

- Nucleic Acid Research: This spin label can be attached to RNA and DNA, for instance by coupling to a 4-thiouridine residue in RNA, enabling the study of nucleic acid-protein complexes.^[3]

Experimental Protocols

The primary experimental use of **3-(2-Iodoacetamido)-PROXYL** is for the site-directed spin labeling of cysteine residues in proteins. The iodoacetamide group reacts specifically with the sulfhydryl group of cysteine residues under controlled pH conditions.

Protocol for Site-Directed Spin Labeling of a Protein

This protocol outlines the general steps for labeling a protein with **3-(2-Iodoacetamido)-PROXYL**. Optimization may be required for specific proteins.

1. Protein Preparation:

- The protein of interest must have a cysteine residue at the desired labeling site. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is used to introduce one. Any other accessible, non-essential cysteine residues should be mutated to a non-reactive amino acid like alanine or serine to ensure labeling specificity.
- Purify the protein and ensure it is in a buffer that does not contain any thiol-containing reagents (e.g., DTT or β -mercaptoethanol). A buffer exchange step (e.g., dialysis or gel filtration) is often necessary.

2. Reduction of Cysteine Residues (Optional but Recommended):

- To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5- to 10-fold molar excess of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
- Incubate at room temperature for 1 hour.
- Remove the TCEP using a desalting column, as it can react with the spin label.

3. Labeling Reaction:

- Prepare a stock solution of **3-(2-Iodoacetamido)-PROXYL** in a compatible organic solvent (e.g., DMSO or DMF) immediately before use. The spin label is light-sensitive, so protect the solution from light.

- Add a 10- to 20-fold molar excess of the spin label to the protein solution. The reaction should be performed at a pH between 7.0 and 8.0.
- Incubate the reaction mixture in the dark with gentle stirring. Incubation can be for 1-2 hours at 37°C or overnight at 4°C. The optimal time and temperature should be determined empirically.

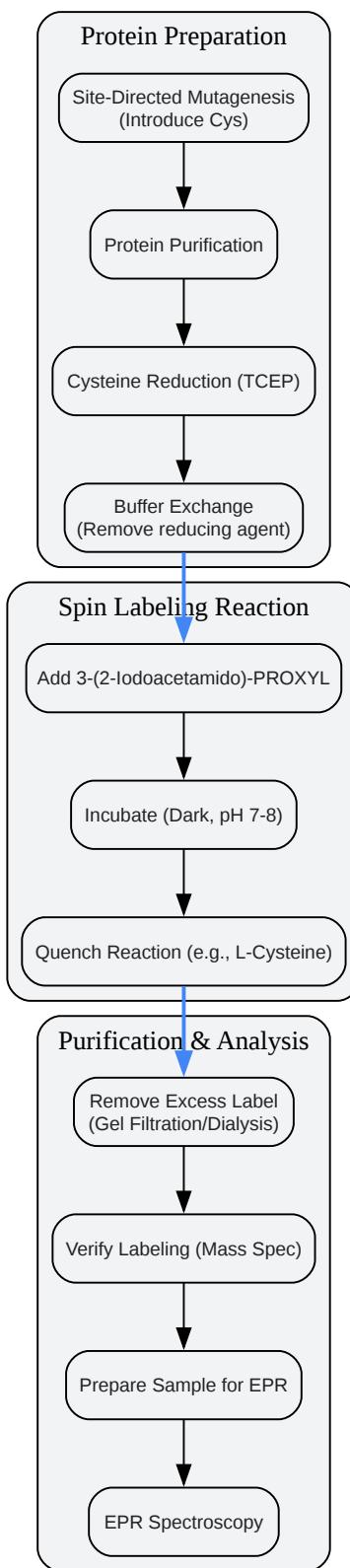
4. Quenching the Reaction:

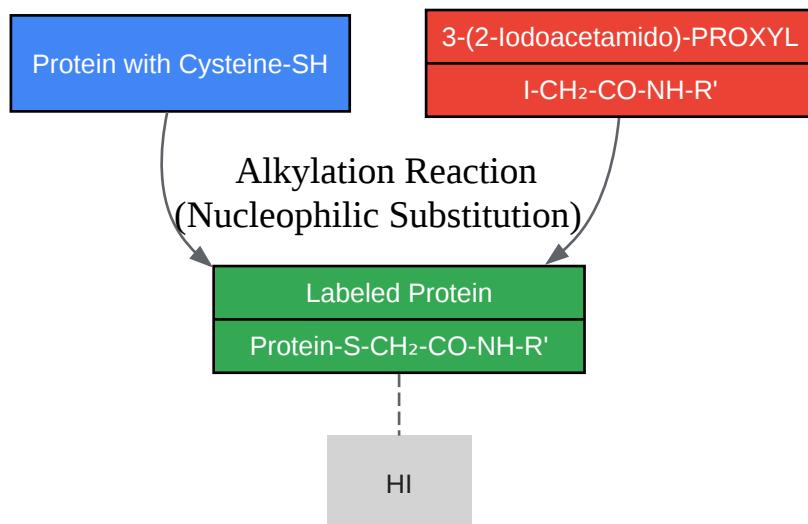
- To stop the labeling reaction, add a quenching reagent to consume any unreacted spin label. A common choice is a 50- to 100-fold molar excess of L-cysteine or DTT.
- Incubate for an additional 30-60 minutes.

5. Removal of Excess Spin Label:

- It is crucial to remove the unreacted spin label as it can interfere with EPR measurements. This is typically achieved by:
 - Gel Filtration Chromatography: Using a desalting column (e.g., Sephadex G-25).
 - Dialysis: Extensive dialysis against the desired buffer.
 - Centrifugal Concentrators: Repeated concentration and dilution cycles.

6. Verification of Labeling:


- The success of the labeling can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the addition of the spin label.
- The concentration of the attached spin label can be quantified by EPR spectroscopy and compared to the protein concentration.


7. Sample Preparation for EPR Spectroscopy:

- The final labeled protein sample should be concentrated to a suitable level for EPR measurements (typically in the range of 50-200 μ M).
- The sample is then loaded into a quartz capillary tube or a specialized EPR sample tube.
- For measurements at cryogenic temperatures, the sample is flash-frozen in liquid nitrogen.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using **3-(2-Iodoacetamido)-PROXYL**.

[Click to download full resolution via product page](#)**Workflow for Site-Directed Spin Labeling using 3-(2-Iodoacetamido)-PROXYL.**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. An iodoacetamide spin-label selectively labels a cysteine side chain in an occluded site on the sarcoplasmic reticulum Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acif.ucr.edu [acif.ucr.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014228#3-2-iodoacetamido-proxyl-cas-number\]](https://www.benchchem.com/product/b014228#3-2-iodoacetamido-proxyl-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com